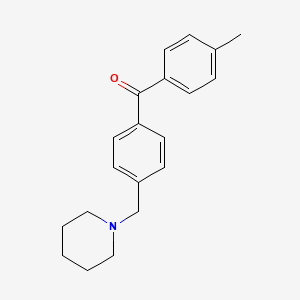

4-Methyl-4'-piperidinomethyl benzophenone

Description

4-Methyl-4'-piperidinomethyl benzophenone is a substituted benzophenone derivative characterized by a piperidinomethyl group at the para position of one aromatic ring and a methyl group at the para position of the other. Benzophenones are widely studied for their structural versatility, enabling modifications that enhance biological activity, photostability, or electronic properties. This compound is of particular interest in medicinal chemistry due to the piperidine moiety, which often improves bioavailability and target binding via hydrogen bonding or basicity . Methyl substituents, as seen in related compounds, can influence anti-fungal and anti-inflammatory activities by altering charge distribution and steric effects .

Properties

IUPAC Name |

(4-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-5-9-18(10-6-16)20(22)19-11-7-17(8-12-19)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYNQTOKIIJFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642674 | |

| Record name | (4-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-97-3 | |

| Record name | (4-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Methyl-4’-piperidinomethyl benzophenone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method involves the use of organometallic reagents, such as the Grignard reagent, to form a new carbon-carbon bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Scientific Research Applications

Chemistry

- Precursor in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

- Reagent in Chemical Reactions: It is utilized in various chemical reactions due to its reactive functional groups .

Biology

- Neurotransmitter Interaction Studies: Research focuses on its effects on neurotransmitter receptors and its potential psychoactive properties. It is studied for its role in enhancing dopamine and norepinephrine release, which may influence mood and energy levels .

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Medicine

- Therapeutic Potential: Ongoing research explores its potential applications as an analgesic or antidepressant. In vitro studies indicate that derivatives of this compound may have enhanced cytotoxic effects against cancer cell lines, such as HCT116 (colon cancer) and MCF-7 (breast cancer) .

Industry

- Material Development: The compound is used in developing new materials and coatings, particularly in the pharmaceutical industry for drug formulation .

Anticancer Efficacy

A study evaluating Mannich bases derived from 4-Methyl-4'-piperidinomethyl benzophenone found that these compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The study reported that derivatives were 2.5 to 5.2 times more potent against specific cancer cell lines than the reference drug.

| Study | Cell Line Tested | Cytotoxicity Comparison |

|---|---|---|

| Study 1 | HCT116 (Colon Cancer) | More potent than 5-FU |

| Study 2 | MCF-7 (Breast Cancer) | Enhanced activity observed |

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth at low concentrations, suggesting potential therapeutic applications for treating infections.

| Bacterial Strain | Inhibition Concentration |

|---|---|

| Staphylococcus aureus | Low concentrations effective |

| Escherichia coli | Significant growth inhibition |

Mechanism of Action

The mechanism of action of 4-Methyl-4’-piperidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels . The compound’s molecular targets include dopamine transporters and norepinephrine transporters, which are involved in the regulation of neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinomethyl and Morpholinomethyl Analogs

- 4-Methyl-4'-morpholinomethyl benzophenone (CAS: 898769-66-9): Replaces the piperidine ring with a morpholine group. Molecular Weight: 295.38 g/mol (vs. 289.39 g/mol for the piperidine analog). Applications: Used in UV-curing agents and as a photoinitiator, similar to unsubstituted benzophenones .

- Structural Methyl groups at the 3- and 4-positions may sterically hinder interactions with biological targets .

Halogenated Derivatives

- 2,5-Dichloro-4'-piperidinomethyl benzophenone (CAS: 898775-57-0): Chlorine atoms at the 2- and 5-positions enhance electron-withdrawing effects, altering electronic properties (e.g., reduced HOMO-LUMO gap) and increasing photostability. Applications: Industrial-grade use in coatings and adhesives due to UV-blocking properties .

- 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone (CAS: 898775-17-2): Bromine and fluorine substituents improve electrophilicity and metabolic stability. Fluorine’s inductive effects can modulate pKa of the piperidine nitrogen .

Hydroxylated and Heterocyclic Derivatives

- (1-(4-Hydroxypicolinoyl)piperidin-4-yl)(4-isopropylphenyl)methanone (Compound 14): Incorporates a hydroxypicolinoyl group, introducing additional hydrogen-bonding sites.

- (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone (CAS: N/A): Fluorine and hydroxyl groups create a polarized electronic environment, enhancing interactions with enzymes like HIV-1 reverse transcriptase. Crystal structure: Dihedral angle of 57.45° between aromatic rings influences binding geometry .

Key Comparative Data

Mechanistic and Functional Insights

- Electronic Effects : Substituents like halogens (Cl, F) and hydroxyl groups significantly alter charge distribution. For example, fluorine’s electronegativity increases the electrophilicity of the carbonyl group, enhancing reactivity in photoaffinity labeling .

- Biological Activity : Piperidine and morpholine rings improve blood-brain barrier penetration in neuroactive compounds, while methyl groups enhance lipophilicity for anti-fungal applications .

- Synthetic Challenges : Halogenated derivatives require careful control of reaction conditions (e.g., Friedel-Crafts acylations with AlCl₃) to avoid over-substitution .

Biological Activity

4-Methyl-4'-piperidinomethyl benzophenone (also known as 4-Methyl-4'-piperidinobenzophenone or MDPB) is a synthetic compound that has garnered attention due to its psychoactive properties and potential biological activities. This article reviews the biological activity of MDPB, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H23NO

- Molecular Weight : 293.4 g/mol

- Structure : The compound consists of a benzophenone core with a piperidinomethyl group and a methyl substitution on the piperidine ring.

MDPB primarily acts as a stimulant by interacting with neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and norepinephrine, leading to enhanced mood and energy levels. This mechanism is similar to other psychoactive compounds, which often target dopaminergic pathways.

Psychoactive Effects

MDPB has been reported to exhibit stimulant and euphoric effects, contributing to its popularity in recreational drug use. Its psychoactive properties are primarily due to its ability to modulate neurotransmitter release, particularly dopamine, which is associated with pleasure and reward pathways in the brain.

Antitumor Activity

Research indicates that benzophenone derivatives, including MDPB, may possess antitumor properties. Studies have shown that these compounds can inhibit the growth of various tumor cell lines through several biochemical pathways. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Endocrine Disruption Potential

There is ongoing research into the endocrine-disrupting potential of MDPB. Similar compounds have been shown to interfere with hormonal pathways, potentially leading to adverse effects on reproductive health and development. For instance, studies on related benzophenone derivatives indicate that they can bind to hormone receptors and disrupt normal endocrine function .

Case Studies

- Psychoactive Use : A study examined the recreational use of MDPB among users, noting its stimulant effects similar to other cathinones. Users reported increased energy levels and euphoria, but also highlighted risks such as anxiety and paranoia with higher doses.

- Antitumor Research : A laboratory study assessed the cytotoxicity of MDPB against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The compound was particularly effective against breast cancer cells, suggesting potential for further development as an anticancer agent.

- Endocrine Disruption : In vitro assays tested MDPB's ability to bind to estrogen receptors. Results indicated moderate binding affinity, raising concerns about its potential as an endocrine disruptor.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Psychoactive, Antitumor | Dopamine release modulation |

| 4-Methylbenzophenone | Limited psychoactivity | Minimal interaction with neurotransmitter systems |

| 3-Methyl-3'-piperidinomethyl benzophenone | Antimicrobial, Antitumor | Inhibition of tumor growth pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.